N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide
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Overview
Description
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide involves multiple steps, starting with the preparation of the oxolane ring and the subsequent attachment of the purine and benzamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the benzamide group would yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving purine derivatives.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The purine moiety may interact with enzymes or receptors involved in nucleotide metabolism, while the benzamide group could modulate protein-protein interactions. The overall effect would depend on the specific biological context and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
N-[4-(4-Methoxyphenyl)-2-oxo-1,2-dihydroquinolin-3-yl]benzamide: A compound with a similar benzamide structure but different functional groups.
Uniqueness
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide is unique due to its combination of a purine moiety, an oxolane ring, and multiple protective groups
Properties
Molecular Formula |
C50H63N5O7Si2 |
---|---|
Molecular Weight |
902.2 g/mol |
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C50H63N5O7Si2/c1-48(2,3)63(9,10)61-42-40(31-59-50(35-21-17-14-18-22-35,36-23-27-38(57-7)28-24-36)37-25-29-39(58-8)30-26-37)60-47(43(42)62-64(11,12)49(4,5)6)55-33-53-41-44(51-32-52-45(41)55)54-46(56)34-19-15-13-16-20-34/h13-30,32-33,40,42-43,47H,31H2,1-12H3,(H,51,52,54,56) |
InChI Key |
ORRGOXHOIQNRJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Origin of Product |
United States |
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